1-(4-氟苯基)-4-(5-吡啄-4-基-1,2,4-噁二唑-3-基)吡咯啉-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

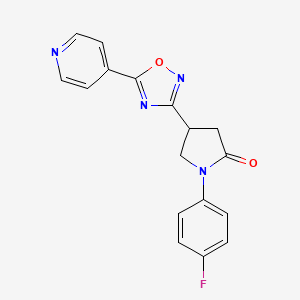

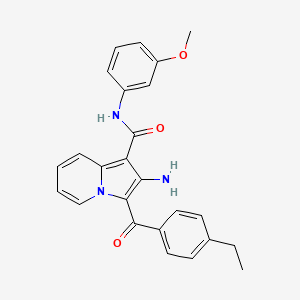

The compound 1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is an organic molecule that has attracted attention due to its unique chemical structure, which combines several heterocyclic fragments such as pyrrolidinone, oxadiazole, and fluorophenyl groups. This structure suggests potential for a wide range of chemical reactions and properties, which may be explored for various applications in chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves complex reactions starting from 5-oxopyrrolidine-3-carboxylic acids, through a one-pot condensation process with carbonyldiimidazole and benzamidoximes. This method leads to the formation of novel bicyclic systems, as confirmed by IR, 1H NMR, and liquid chromato-mass spectrometry techniques (Kharchenko, Detistov, & Orlov, 2008).

Molecular Structure Analysis

The molecular structure of the compound has been elucidated through crystallographic studies, showing that the molecule is essentially planar, with certain rings adopting specific conformations that influence its chemical behavior and interactions. The molecular assembly is enhanced by π-π interactions, which are crucial for its stability (Sharma et al., 2013).

Chemical Reactions and Properties

This compound's chemical reactivity is marked by its participation in various reactions, including electrophilic fluorination and palladium-catalyzed processes. The presence of fluorophenyl and oxadiazole groups offers unique electronic characteristics that facilitate its involvement in diverse chemical transformations, potentially leading to the synthesis of biologically active compounds (Eskola et al., 2002).

科学研究应用

抗菌活性

研究表明,含氟吡唑基且包含吡啶基1,3,4-噁二唑基团的化合物,与1-(4-氟苯基)-4-(5-吡啶-4-基-1,2,4-噁二唑-3-基)吡咯烷-2-酮结构相关,展现出显著的抗菌活性。这些化合物通过合成和生物评价,已经展示出强大的抗菌和抗真菌性能,包括对耐甲氧西林金黄色葡萄球菌(MRSA)的活性,且细胞毒性水平较低。该研究还开发了一个二元定量构效关系模型,以了解影响这些活性的物理化学性质(Desai et al., 2016)。

抗癌活性

与1-(4-氟苯基)-4-(5-吡啶-4-基-1,2,4-噁二唑-3-基)吡咯烷-2-酮结构相似的化合物已被确定为通过诱导凋亡的潜在抗癌剂。例如,某些噁二唑衍生物已显示出对乳腺癌和结肠癌细胞系的良好活性,通过高通量筛选实验鉴定出一种新型凋亡诱导剂。这些化合物已被发现引起细胞周期停滞,随后诱导凋亡,为抗癌疗法提供了一个有前途的途径。这些化合物的分子靶标已被确定为TIP47,一种IGF II受体结合蛋白(Zhang et al., 2005)。

先进材料开发

含氟聚(1,3,4-噁二唑-醚-亚酰亚胺)s,包含与问题化合物类似的1,3,4-噁二唑单元,已被合成用于高性能材料应用。这些聚合物表现出优异的溶解性、高热稳定性和独特的荧光性能,使它们适用于各种先进材料应用,包括薄膜涂层和光电子器件。引入含氟片段有助于材料的高性能,包括优越的热性能和在各种有机溶剂中的溶解性(Hamciuc et al., 2005)。

属性

IUPAC Name |

1-(4-fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O2/c18-13-1-3-14(4-2-13)22-10-12(9-15(22)23)16-20-17(24-21-16)11-5-7-19-8-6-11/h1-8,12H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFOHKLKUSVJPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

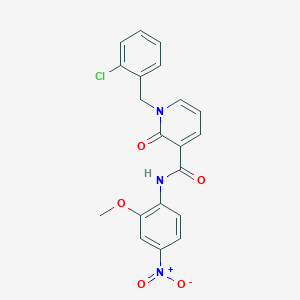

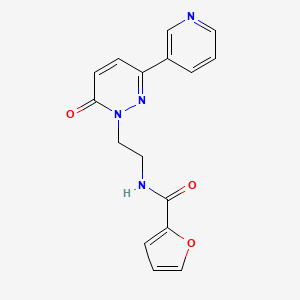

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2494975.png)

![N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide](/img/structure/B2494978.png)

![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2494981.png)

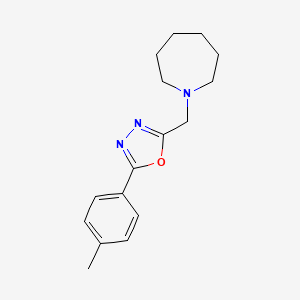

![(3-Methoxyphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2494988.png)